Ethyl 2-aminocyclooct-1-ene-1-carboxylate is a bicyclic compound characterized by a cyclooctene structure with an amino group and an ester functional group. The molecular formula for this compound is C_{11}H_{17}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a cyclooctene ring with an ethyl ester substituent and an amino group at the 2-position, contributing to its potential reactivity and biological activity.
The synthesis of ethyl 2-aminocyclooct-1-ene-1-carboxylate can be achieved through several methods:
Ethyl 2-aminocyclooct-1-ene-1-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 2-aminocyclooct-1-ene-1-carboxylate could provide insights into its binding affinities and mechanisms of action:
Several compounds share structural similarities with ethyl 2-aminocyclooct-1-ene-1-carboxylate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-cyclohexane-1-carboxylate | Similar cyclic structure; methyl instead of ethyl | Antimicrobial properties reported |
| Ethyl 2-amino-cyclopentane-1-carboxylate | Smaller cyclic structure; potential for different reactivity | Limited data on biological activity |
| Ethyl 3-amino-cyclohexane-1-carboxylate | Different position of amino group; affects reactivity | Potentially different pharmacological profile |
Ethyl 2-aminocyclooct-1-ene-1-carboxylate's unique bicyclic structure and specific functional groups may confer distinct reactivity and biological properties compared to these similar compounds. Further research is needed to fully elucidate its potential applications and interactions.
The synthesis of ethyl 2-aminocyclooct-1-ene-1-carboxylate typically begins with cis,cis-1,3-cyclooctadiene, which undergoes a [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) to form β-lactam intermediates [1]. This step is critical for establishing the bicyclic framework. The lactam ring is subsequently cleaved under acidic conditions (e.g., HCl in ethanol), yielding the corresponding ethyl ester. For example, treatment of cis-9-azabicyclo[6.2.0]dec-6-en-10-one with HCl in ethanol produces ethyl 2-aminocyclooct-3-ene-1-carboxylate, which is isomerized to the 1-ene derivative via acid-catalyzed equilibration [1].
Enamine formation follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) [2]. The carbonyl oxygen of the intermediate is protonated, facilitating nucleophilic attack by a secondary amine. Subsequent deprotonation and elimination of water yield the enamine. Steric effects from protecting groups, such as tert-butoxycarbonyl (Boc), direct regioselectivity during hydroxylation and epoxide ring-opening steps [1]. For instance, OsO~4~-mediated dihydroxylation of N-Boc-protected precursors favors trans-diol formation due to hindered access to the sterically shielded face [1].
Key Reaction Steps:
Regioselective synthesis of five- versus six-membered lactones is governed by conformational effects and catalyst design. Density-functional theory (DFT) studies reveal that the five-membered lactone is kinetically favored due to lower transition-state energy (ΔG‡ = 18.3 kcal/mol) compared to the six-membered analog (ΔG‡ = 24.1 kcal/mol) [1]. Epoxide ring-opening in intermediates like methyl 6,7-epoxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate proceeds via SN2 mechanisms, with HCl–MeOH promoting exclusive five-membered lactone formation [1].
Catalytic systems involving transition metals or photoredox agents further enhance selectivity. For example, copper/photoredox dual catalysis enables alkynylcarboxylation of alkenes with CO~2~, forming γ-lactones under mild conditions [6]. Similarly, formate-driven CO~2~- – radicals add to alkenes before engaging carbonyl electrophiles, ensuring high yields of substituted lactones [5].
Catalyst Comparison Table
| Catalyst System | Reaction Type | Selectivity | Yield (%) |
|---|---|---|---|
| OsO~4~/NMO | Dihydroxylation | trans-Diol | 91 [1] |
| Cu/photoredox | Alkynylcarboxylation | β-Alkynyl acid | 85 [6] |
| [Ir]/DMSO | Carboxy-alkylation | γ-Lactone | 78 [5] |
Solvent polarity and proticity significantly influence reaction rates and product distribution. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize transition states in photoredox reactions, enabling efficient CO~2~ utilization at ambient conditions [5] [6]. Conversely, protic solvents (e.g., methanol) accelerate acid-catalyzed steps, such as Boc deprotection, by providing a proton source [1].
In the synthesis of N-Boc-protected intermediates, pyridine acts as both solvent and base, neutralizing HCl generated during Boc activation [1]. Toluene, used for azeotropic water removal in enamine formation, prevents hydrolysis of acid-sensitive intermediates [7].
Solvent Optimization Data
| Solvent | Polarity (ET~30~) | Reaction Step | Rate Constant (k, s⁻¹) | Yield (%) |
|---|---|---|---|---|
| Methanol | 55.4 | Lactam cleavage | 0.45 | 92 [1] |
| Pyridine | 40.2 | N-Boc protection | 0.12 | 95 [1] |
| DMSO | 45.1 | Photoredox carboxylation | 0.78 | 89 [5] |
Ethyl 2-aminocyclooct-1-ene-1-carboxylate exhibits characteristic thermodynamic properties typical of cyclic enamines with ester functionality. The compound demonstrates moderate thermal stability under standard conditions, with recommended storage at 4°C to maintain structural integrity [1]. This storage requirement indicates sensitivity to elevated temperatures, consistent with the general behavior of enamine compounds that can undergo thermal decomposition or tautomeric rearrangements.
The thermodynamic stability of this compound is enhanced by several structural factors. The eight-membered ring system provides conformational flexibility while maintaining sufficient rigidity to prevent excessive ring strain [2]. Computational studies on related cyclic enamines suggest that medium-sized rings (7-8 membered) exhibit favorable thermodynamic profiles compared to smaller ring systems [3] [4]. The enamine functionality within the cyclooctane framework benefits from reduced steric hindrance compared to smaller ring analogs, contributing to overall molecular stability.
Activation energy barriers for thermal decomposition are expected to be in the range of 50-80 kilojoules per mole, based on analogous cyclic enamine systems [5]. The presence of the ethyl carboxylate group provides additional stabilization through electron-withdrawing effects, which help to delocalize electron density and reduce the nucleophilic character of the enamine nitrogen [6] [3].
Comparative analysis with related compounds reveals that cyclic β-ketocarbonyl-derived enamines containing medium-sized rings demonstrate superior thermodynamic stability compared to their five- or six-membered analogs [3] [2]. This trend suggests that ethyl 2-aminocyclooct-1-ene-1-carboxylate should exhibit enhanced stability relative to smaller ring homologs.
| Stability Parameter | Value/Range | Comparative Basis |
|---|---|---|
| Thermal Stability Classification | Moderately stable | Based on structural similarity to cyclic enamines [3] |
| Recommended Storage Temperature | 4°C | Commercial supplier specification [1] |
| Expected Activation Energy | 50-80 kJ/mol | Analogous enamine systems [5] |
| Ring Strain Factor | Low | Eight-membered ring flexibility [2] |
The solubility characteristics of ethyl 2-aminocyclooct-1-ene-1-carboxylate are governed by its amphiphilic molecular structure, which incorporates both hydrophilic (amino and carboxyl groups) and lipophilic (cyclooctane ring and ethyl ester) components. The compound exhibits a logarithmic partition coefficient (LogP) of 1.74 [7], indicating moderate lipophilicity and balanced solubility characteristics across various solvent systems.
In polar organic solvents, the compound demonstrates excellent solubility. Methanol, ethanol, and other lower alcohols readily dissolve the compound due to favorable hydrogen bonding interactions between the amino group and hydroxyl functionalities [8] [9]. The polar surface area of 52 square angstroms facilitates solvation in polar media while maintaining sufficient hydrophobic character for organic solvent compatibility [7].
Chloroform solubility is particularly noteworthy, as demonstrated by related cyclic amino carboxylates [8]. The compound's moderate polarity allows for dissolution in chlorinated solvents, making it suitable for various synthetic applications and purification procedures. Tetrahydrofuran and dichloromethane are expected to provide good solvation based on the compound's electronic properties and molecular geometry.
The aqueous solubility is moderate, reflecting the balance between the hydrophilic functional groups and the hydrophobic cyclooctane framework. The presence of both amino and carboxyl functionalities enables pH-dependent solubility behavior, with enhanced dissolution under acidic conditions due to protonation of the amino group [9] [10].
Partition behavior in biphasic systems follows predictable patterns based on the compound's physicochemical properties. The moderate LogP value suggests favorable distribution in octanol-water systems, with implications for membrane permeability and bioavailability considerations [11] [12].
| Solvent Category | Solubility Rating | Mechanistic Basis |
|---|---|---|
| Polar Protic Solvents | Excellent | Hydrogen bonding capability [8] |
| Polar Aprotic Solvents | Good | Dipole-dipole interactions [7] |
| Chlorinated Solvents | Good | Balanced polarity matching [8] |
| Aqueous Systems | Moderate | Amphiphilic character [9] |
| Non-polar Solvents | Limited | Insufficient hydrophobic character [7] |
Ethyl 2-aminocyclooct-1-ene-1-carboxylate exhibits complex tautomeric equilibria in solution, primarily involving imine-enamine interconversion processes. The compound's structure allows for multiple tautomeric forms, with the enamine configuration typically predominating under neutral conditions due to intramolecular hydrogen bonding stabilization [13] [6].
The primary tautomeric pathway involves proton transfer between the amino nitrogen and the adjacent carbon atoms of the cyclooctene ring. This process is facilitated by the compound's conformational flexibility and the presence of the electron-withdrawing carboxylate group, which can stabilize different tautomeric forms through resonance effects [14] [15].
Solvent-dependent tautomeric behavior has been observed in related systems, where polar solvents tend to favor the enamine form through stabilizing hydrogen bonding interactions [13] [4]. In contrast, non-polar solvents may shift the equilibrium toward alternative tautomeric forms due to reduced solvation effects on the polar functional groups.
Nuclear magnetic resonance studies on analogous compounds reveal characteristic chemical shift patterns that distinguish between different tautomeric forms [13]. The enamine proton typically appears in the range of 10-12 parts per million in proton nuclear magnetic resonance spectra, while tautomeric forms exhibit different chemical shift profiles [13].
Kinetic aspects of tautomeric interconversion are influenced by temperature, pH, and solvent composition. The activation barriers for tautomeric transitions are typically low (10-20 kilojoules per mole), allowing for rapid equilibration under ambient conditions [6] [16]. The presence of acids or bases can catalyze tautomeric processes, with bismuth(III) compounds showing particular efficacy as catalysts for constitutional dynamic processes in enamine systems [16] [17].
Thermodynamic preferences for specific tautomeric forms depend on the overall stability of the resulting molecular geometry and electronic structure. The eight-membered ring system provides sufficient flexibility to accommodate different tautomeric configurations without introducing significant ring strain [2] [16].
| Tautomeric Form | Stability Ranking | Characteristic Features |
|---|---|---|
| Enamine Form | Most stable | Intramolecular hydrogen bonding [13] |
| Imine Form | Moderately stable | Conjugated system stability [6] |
| Zwitterionic Form | Least stable | Charge separation effects [14] |
Environmental factors significantly influence tautomeric equilibria. pH variations can shift the balance between different forms, with acidic conditions favoring protonated species and basic conditions promoting deprotonated forms [13] [16]. Temperature effects are generally modest due to the relatively small enthalpy differences between tautomeric forms, but entropy considerations may favor more flexible configurations at elevated temperatures [17].